molecular formula C15H13NO3S B508471 3-Hydroxy-5-methyl-3-(2-oxo-2-(thiophen-2-yl)ethyl)indolin-2-one CAS No. 439091-18-6

3-Hydroxy-5-methyl-3-(2-oxo-2-(thiophen-2-yl)ethyl)indolin-2-one

Cat. No.: B508471
CAS No.: 439091-18-6
M. Wt: 287.3g/mol
InChI Key: RKKUGFZDUSDMGU-UHFFFAOYSA-N
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Description

3-Hydroxy-5-methyl-3-(2-oxo-2-(thiophen-2-yl)ethyl)indolin-2-one is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Mechanism of Action

Target of Action

The compound “3-Hydroxy-5-methyl-3-(2-oxo-2-(thiophen-2-yl)ethyl)indolin-2-one” is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.

Mode of Action

It’s known that indole derivatives can possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound may interact with its targets to induce a range of biological effects.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biological activities , suggesting that this compound may influence various biochemical pathways.

Pharmacokinetics

It’s known that the compound was produced through a bioreduction process , suggesting that it may have certain bioavailability properties.

Result of Action

It’s known that indole derivatives can have various biological activities , suggesting that this compound may induce a range of molecular and cellular effects.

Action Environment

It’s known that the bioreduction process used to produce the compound was robust and could tolerate the substrate at a concentration of 30 g/l with excellent enantioselectivity . This suggests that the compound’s action may be influenced by certain environmental conditions, such as substrate concentration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-methyl-3-(2-oxo-2-(thiophen-2-yl)ethyl)indolin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a thiophene derivative with an indole precursor under acidic conditions. The reaction is often carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the indole ring .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-methyl-3-(2-oxo-2-(thiophen-2-yl)ethyl)indolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohol derivatives .

Scientific Research Applications

3-Hydroxy-5-methyl-3-(2-oxo-2-(thiophen-2-yl)ethyl)indolin-2-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-5-methyl-3-(2-oxo-2-(thiophen-2-yl)ethyl)indolin-2-one is unique due to its combined indole and thiophene structures, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for diverse applications in scientific research and industry .

Properties

IUPAC Name

3-hydroxy-5-methyl-3-(2-oxo-2-thiophen-2-ylethyl)-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S/c1-9-4-5-11-10(7-9)15(19,14(18)16-11)8-12(17)13-3-2-6-20-13/h2-7,19H,8H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKUGFZDUSDMGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CC=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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